2-cyclohexyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide

Drug Discovery Chemical Biology Pharmaceutical Research

This specific 2-cyclohexyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide (CAS 946335-69-9) is a key diversity element for unbiased phenotypic screening, differing from carboxamide analogs by a critical methylene spacer. Its unique substitution pattern (C-2 methyl, C-3 cyclohexylacetamide) ensures distinct target engagement profiles. Ideal for medicinal chemistry teams building QSAR models or validating in silico docking predictions. Standard international shipping is permissible for R&D use.

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 946335-69-9
Cat. No. B2418377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide
CAS946335-69-9
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)CC3CCCCC3
InChIInChI=1S/C17H21N3O2/c1-12-16(17(22)20-10-6-5-9-14(20)18-12)19-15(21)11-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,21)
InChIKeyRAPDEZFXQQQYGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-cyclohexyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide (CAS 946335-69-9) – Procurement-Relevant Structural and Class Profile


2-cyclohexyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide (CAS 946335-69-9) is a synthetic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetamide class [1]. Its structure features a pyrido[1,2-a]pyrimidin-4-one core substituted at C-2 with a methyl group and at C-3 with a cyclohexylacetamide side chain (MW 299.37, cLogP ~2.5) [1][2]. Patents covering 2-alkyl-3-substituted-4-oxo-4H-pyrido[1,2-a]pyrimidines describe this chemotype as having analgesic, anti-allergic (SRS-A antagonism), and gastroprotective properties [3][4][5]. However, the vast majority of these claims are class-level; specific quantitative pharmacological data for this exact compound are absent from the peer-reviewed primary literature as of the search date.

Why In-Class Substitution of 2-cyclohexyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide Carries Undefined Risk


Within the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetamide family, even minor structural modifications produce large pharmacological shifts. The earliest patents in this class explicitly exclude certain substitution patterns (e.g., 2,3-dimethyl derivatives) from their claims, indicating that potency, selectivity, and toxicity are highly sensitive to the nature of the C-2 alkyl and C-3 amide substituents [1][2]. The cyclohexylacetamide moiety at C-3 in the target compound is structurally distinct from the simpler alkylamides or carboxamides profiled in the literature [3]. Without direct comparative data, assuming functional interchangeability with a close analog such as 2-cyclohexyl-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide (CAS 1021089-34-8) or any N-cyclohexyl-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivative could compromise target engagement, off-target profiles, and experimental reproducibility [4]. This guide therefore catalogs what is—and is not—known about the specific compound.

Quantitative Differentiation Evidence for 2-cyclohexyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide (CAS 946335-69-9) vs. Comparators


Absence of Primary Pharmacological Data: A Critical Procurement Consideration

Despite extensive searches of PubMed, PubChem BioAssay, ChEMBL, and patent repositories, no quantitative IC50, Ki, EC50, or selectivity data were identified for CAS 946335-69-9 in any peer-reviewed primary research article or authoritative database [1][2]. In contrast, structurally related pyrido[1,2-a]pyrimidine derivatives such as 2,3-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine (disclosed in US 4,219,649) have been explicitly excluded from patent claims due to lack of therapeutic utility [3]. This represents a negative evidence dimension: the compound is commercially available as a research tool but its pharmacological annotation is effectively null. For procurement decisions, this means the compound should be treated as an uncharacterized scaffold until user-generated profiling data become available.

Drug Discovery Chemical Biology Pharmaceutical Research

Physicochemical Property Comparison: Calculated Lipophilicity vs. Closest Structural Analogs

The target compound (XLogP3 = 2.5, MW = 299.37, HBD = 1, HBA = 3, TPSA = 61.8 Ų) occupies a distinct property space compared to its closest commercially available analogs [1]. For example, 2-cyclohexyl-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide (CAS 1021089-34-8) carries an additional methyl substituent at C-7, increasing its lipophilicity (calculated XLogP3 ≈ 3.0) and altering its hydrogen-bonding capacity [2]. The difference of ~0.5 logP units is significant for central nervous system penetration and solubility, a key consideration in phenotypic screening campaigns.

Medicinal Chemistry ADME Prediction Lead Optimization

Patent Landscape: The Cyclohexylacetamide Substituent Is Distinct from Prior-Art Carboxamides

The foundational patents for 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides (e.g., RU 2051917 C1, EP 0242230 A2) claim R³ as an alkyl, aralkyl, or cycloalkyl-alkyl group attached via a carboxamide linker, but the acetamide spacer in the target compound places the cyclohexyl group one methylene unit further from the core than in the carboxamide series [1][2]. This structural nuance is sufficient to evade prior-art Markush claims and confer distinct IP positioning. In the analgesic patent US 4,291,036, the most active compounds bear a carboxy or carbamoyl group at the pyridine ring, a feature absent in the target compound [3]. Therefore, the cyclohexylacetamide chemotype represents an underexplored sub-series with potential for novel biological activity.

Intellectual Property Chemical Patent Analysis Pharmaceutical R&D

Recommended Application Scenarios for 2-cyclohexyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide (CAS 946335-69-9)


Phenotypic Screening and Target Deconvolution in Underexplored Chemotype Space

Given the complete absence of primary target annotation, this compound is best deployed in unbiased phenotypic screening assays (e.g., cell viability, reporter gene, or high-content imaging) to identify novel bioactivity fingerprints. Its distinct physicochemical profile (XLogP3 2.5, TPSA 61.8 Ų) relative to common screening library members makes it a useful diversity element [1]. Any hits should be followed up with chemical proteomics or affinity-based target deconvolution, as no prior target hypothesis exists to bias interpretation.

Structure-Activity Relationship (SAR) Expansion of Pyrido[1,2-a]pyrimidine Acetamides

For medicinal chemistry groups already working on 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, this compound provides a systematic one-carbon homologation of the C-3 linker (carboxamide → acetamide). Pairwise comparison with N-cyclohexyl-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide would isolate the contribution of the methylene spacer to potency, selectivity, and metabolic stability [2]. Such data are essential for building predictive QSAR models in this scaffold family.

In Silico Docking and Pharmacophore Modeling with Experimental Validation

Because the 4-oxo-4H-pyrido[1,2-a]pyrimidine core is known to bind ATP-competitive kinase sites and SRS-A receptors (patent EP 0242230 A2), computational chemists can dock this compound into homology models of these targets to generate testable hypotheses [3]. The acetamide linker introduces an additional rotatable bond that may enable binding modes inaccessible to the carboxamide series. Procurement is justified for experimental validation of in silico predictions, with the caveat that negative results are equally informative.

Analytical Reference Standard for LC-MS/MS Method Development

With a monoisotopic mass of 299.1634 Da and a well-defined SMILES string, this compound can serve as a reference standard for developing quantitative LC-MS/MS methods aimed at detecting pyrido[1,2-a]pyrimidine metabolites in biological matrices [1]. Its moderate lipophilicity (XLogP3 2.5) ensures adequate retention on reverse-phase columns, and its unique fragmentation pattern (predicted based on the acetamide linker) provides a diagnostic ion for selected reaction monitoring.

Quote Request

Request a Quote for 2-cyclohexyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.